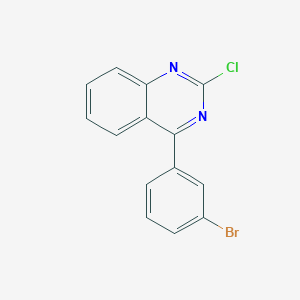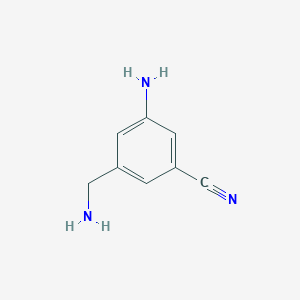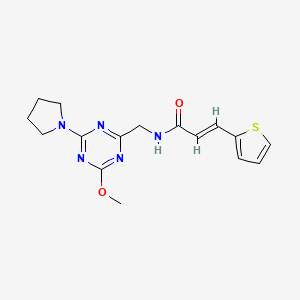![molecular formula C20H19N3O2S2 B2777170 4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 476642-12-3](/img/structure/B2777170.png)
4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide, also known as BMB, is a chemical compound that has gained attention in the scientific community for its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and screened for antimicrobial activity. These compounds showed broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. The activity data compared favorably with standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014).
Antioxidant Activity
Benzothiazoles have demonstrated the ability to inactivate reactive chemical species through their antioxidant activity. This capacity was particularly highlighted in the context of protecting against acetaminophen-induced hepatotoxicity. One study illustrated that certain benzothiazole derivatives could increase reduced glutathione content and decrease malondialdehyde levels, indicating a protective effect against oxidative stress (Cabrera-Pérez et al., 2016).
Anticancer Activity
A range of benzamide derivatives, including those with a thiadiazole scaffold, have been synthesized and evaluated for their anticancer activity. These compounds were tested against several human cancer cell lines, showing promising anticancer potential. The synthesis approach under microwave irradiation facilitated the discovery of compounds with significant activity, suggesting a pathway for developing new anticancer agents (Tiwari et al., 2017).
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize benzothiazoles and thiazolopyridines from thioamides. A metal- and reagent-free approach utilizing 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) catalysis enabled the dehydrogenative coupling of N-(hetero)arylthioamides to access a variety of benzothiazoles and thiazolopyridines. This process represents a green chemistry approach to synthesizing these compounds, which are significant in pharmaceuticals and organic materials (Qian et al., 2017).
Wirkmechanismus
Target of Action
It is known that electron-withdrawing heterocyclic units, such as those found in this compound, are common in organic optoelectronic materials . These materials are often used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
Mode of Action
The compound’s mode of action is likely related to its photophysical properties. It is known that the compound can exhibit shorter wavelength absorption and emission when compared to nonmethylated dyes . The steric effect exerted by the methyl group is responsible for the nonplanar arrangement of donor and acceptor, which inhibits the intramolecular charge transfer . This could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
Given its potential use in optoelectronic materials, it may be involved in pathways related to light absorption and emission .
Result of Action
The result of the compound’s action is likely related to its photophysical properties. For instance, it has been reported that the compound can exhibit green/yellowish-green electroluminescence with an external quantum efficiency as high as 4.6% .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. For example, the compound’s photophysical properties can be affected by the presence of solvents, leading to phenomena such as solvatochromism . Additionally, the compound’s ability to form aggregates in the solid state can be restrained due to the benefit of the methyl group .
Eigenschaften
IUPAC Name |
4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-3-4-11-25-14-7-5-13(6-8-14)19(24)23-20-22-15-9-10-16-17(18(15)27-20)21-12(2)26-16/h5-10H,3-4,11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGVRZUONWAEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2777087.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2777088.png)

![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)

![3-(2-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2777094.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777095.png)


![N-methyl-2-(trifluoromethyl)-4-({[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)aniline](/img/structure/B2777099.png)


![1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2777105.png)
![Quinoxalin-6-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2777106.png)